

An In-Depth Technical Guide to Butylsilane (C₄H₁₂Si)

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Compound of Interest

Compound Name: Butylsilane

Cat. No.: B075430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of **butylsilane** (C₄H₁₂Si). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this organosilane compound.

Physicochemical Properties

Butylsilane is a flammable, colorless liquid with the chemical formula C₄H₁₂Si. It is an organosilane compound, characterized by a silicon atom bonded to a butyl group and three hydrogen atoms. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of n-**Butylsilane**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₂ Si	[1]
Molecular Weight	88.22 g/mol	[1]
Boiling Point	56.7 °C (lit.)	[1]
Density	0.68 g/mL at 20 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.392 (lit.)	[1]
Flash Point	-6 °C (closed cup)	[1]
CAS Number	1600-29-9	[1]

Synthesis of Butylsilane

The synthesis of **butylsilane** can be achieved through various methods, primarily involving the reaction of a butyl-containing organometallic reagent with a silicon hydride source or the hydrosilylation of butene.

Grignard and Organolithium Reactions

A common and versatile method for the synthesis of alkylsilanes is the reaction of a Grignard reagent or an organolithium reagent with a chlorosilane.

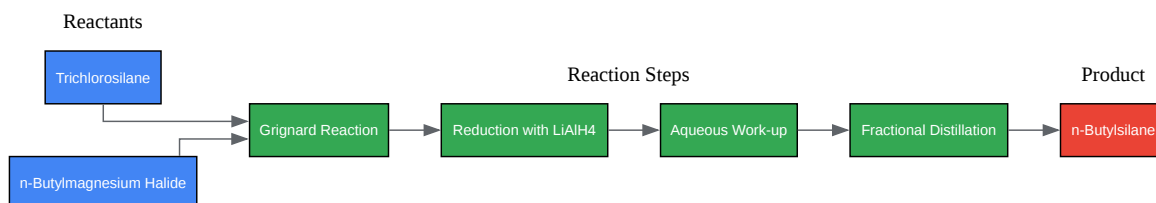
Experimental Protocol: Synthesis from n-Butylmagnesium Halide and Trichlorosilane (Illustrative)

This protocol is a general representation and may require optimization.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet (e.g., argon or nitrogen) is assembled.
- **Reagent Preparation:** In the dropping funnel, a solution of n-butylmagnesium halide (e.g., bromide or chloride) in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. The flask is charged with a solution of trichlorosilane in the same anhydrous solvent.

- **Reaction:** The Grignard reagent is added dropwise to the stirred solution of trichlorosilane at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and may require external cooling.
- **Reduction:** Following the addition, the resulting butyltrichlorosilane is not isolated but is subsequently reduced in the same pot. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added in portions to the reaction mixture. This step is highly exothermic and requires strict temperature control.
- **Work-up and Purification:** After the reduction is complete, the reaction is quenched by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride) at low temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation. The crude **butylsilane** is then purified by fractional distillation.

Logical Workflow for Grignard-based Synthesis



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Caption: Workflow for the synthesis of n-**butylsilane** via a Grignard reaction followed by reduction.

A similar approach can be employed using n-butyllithium as the organometallic reagent, reacting with a suitable chlorosilane. The standard preparation for n-butyllithium involves the

reaction of 1-bromobutane or 1-chlorobutane with lithium metal in a solvent like benzene, cyclohexane, or diethyl ether.[2][3]

Hydrosilylation of 1-Butene

Another important route to **butylsilane** is the hydrosilylation of 1-butene, where a silicon-hydrogen bond adds across the carbon-carbon double bond of the alkene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (H_2PtCl_6).[4]

Experimental Protocol: Hydrosilylation of 1-Butene (Illustrative)

- **Catalyst Preparation:** A solution of the hydrosilylation catalyst (e.g., Speier's catalyst, H_2PtCl_6) in a suitable solvent is prepared.
- **Reaction Setup:** A high-pressure reactor is charged with a silane containing a Si-H bond (e.g., trichlorosilane) and the catalyst solution.
- **Reaction:** The reactor is sealed and pressurized with 1-butene. The mixture is then heated to the desired reaction temperature. The reaction progress can be monitored by measuring the pressure drop.
- **Product Isolation and Reduction:** After the reaction is complete, the excess butene is vented, and the resulting butyltrichlorosilane is isolated. This intermediate is then reduced to n-**butylsilane** using a suitable reducing agent like LiAlH_4 , following a procedure similar to that described in the Grignard method.
- **Purification:** The final product is purified by fractional distillation.

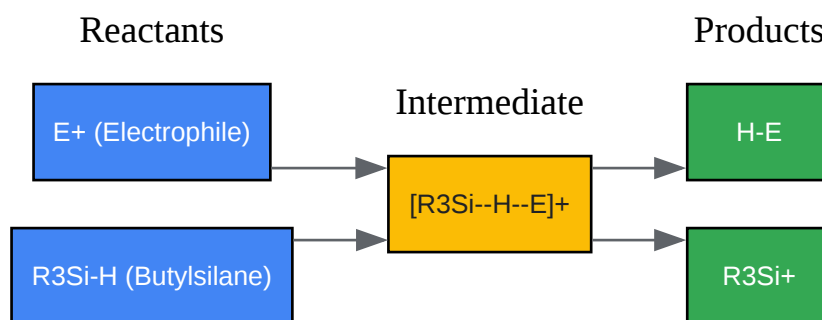
Reactivity of Butylsilane

The reactivity of **butylsilane** is primarily dictated by the nature of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. The Si-H bond is particularly important and can exhibit hydridic character, making **butylsilane** a useful reducing agent in certain reactions.

Reactions with Electrophiles

The Si-H bond in alkylsilanes can react with electrophiles. This reactivity can be enhanced by the presence of Lewis acids. For instance, silanes can act as hydride donors to carbocation intermediates generated from various functional groups.

Signaling Pathway for Electrophilic Activation of Si-H Bond



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Caption: Generalized pathway for the reaction of a silane with an electrophile.

Reactions with Nucleophiles

The silicon atom in organosilanes is susceptible to nucleophilic attack, especially when bonded to a good leaving group. While the Si-C bond in **butylsilane** is generally stable, reactions at the silicon center can be induced.

Use as a Reducing Agent

Organosilanes, including **butylsilane**, can function as reducing agents. Their reducing ability is often modulated by the presence of acid or fluoride ion catalysts.[5][6] For example, the combination of a silane and an acid can be used for the reduction of various functional groups that can form stable carbocation intermediates, such as aldehydes, ketones, and their derivatives.[7] Silanes can also participate in free-radical reduction reactions.[6]

Thermal Decomposition

The thermal decomposition of silanes is a complex process that can involve various homogeneous and heterogeneous elementary steps.[1][8][9] The decomposition of n-

butylsilane is expected to proceed through mechanisms involving the cleavage of Si-H and Si-C bonds, potentially leading to the formation of silylenes, free radicals, and subsequent polymerization or deposition of silicon-containing materials.[10] The specific products and kinetics of decomposition are highly dependent on the reaction conditions, such as temperature and pressure.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of **butylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:** The proton NMR spectrum of n-**butylsilane** is expected to show characteristic signals for the protons on the butyl chain and the silicon hydride protons. The chemical shifts and coupling patterns provide valuable structural information. Generally, protons on carbons attached to silicon are shielded, appearing at a relatively high field. The Si-H protons typically appear as a multiplet.
- ¹³C NMR Spectroscopy:** The carbon-13 NMR spectrum will display distinct signals for each of the four carbon atoms in the butyl group. The chemical shifts are influenced by the proximity to the silicon atom.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for n-**Butylsilane**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Si-H ₃	~3.5-4.0 (multiplet)	-
-CH ₂ -Si	~0.5-1.0 (multiplet)	~10-15
-CH ₂ -CH ₂ Si	~1.2-1.5 (multiplet)	~25-30
-CH ₂ -CH ₃	~1.2-1.5 (multiplet)	~25-30
-CH ₃	~0.8-1.0 (triplet)	~10-15

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **butylsilane** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong, sharp band in the region of 2100-2200 cm^{-1} is indicative of the Si-H stretching vibration.^[5] Other significant peaks will correspond to the C-H stretching and bending vibrations of the butyl group.

Table 3: Characteristic IR Absorption Frequencies for n-**Butylsilane**

Functional Group	Wavenumber (cm^{-1})	Intensity
Si-H stretch	2100 - 2200	Strong
C-H stretch (alkyl)	2850 - 2960	Strong
CH ₂ bend	~1465	Medium
CH ₃ bend	~1375	Medium

Mass Spectrometry (MS)

Mass spectrometry of **butylsilane** will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M^+) at m/z 88 should be observable. Common fragmentation pathways for alkylsilanes involve the cleavage of the Si-C bond and the loss of alkyl radicals. The fragmentation pattern will likely show a series of peaks corresponding to the loss of methyl (CH_3), ethyl (C_2H_5), and propyl (C_3H_7) groups.

Handling and Safety

Butylsilane is a highly flammable liquid and vapor. It may cause skin, eye, and respiratory irritation. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and flame-retardant clothing, should be worn.^[13] In case of a spill, use a non-combustible absorbent material for containment and disposal. **Butylsilane** should be stored in a tightly closed container in a dry and well-ventilated place.

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